Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

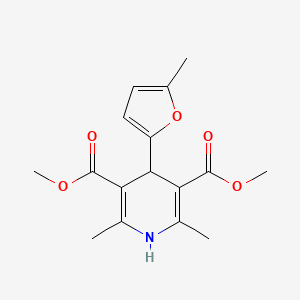

Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a furyl substituent at the 4-position of the dihydropyridine ring. The 1,4-DHP scaffold is well-known for its role in calcium channel modulation, particularly in cardiovascular therapeutics . The compound’s structure includes two methyl groups at the 2- and 6-positions and methyl ester groups at the 3- and 5-positions.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-6-7-11(22-8)14-12(15(18)20-4)9(2)17-10(3)13(14)16(19)21-5/h6-7,14,17H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBBWNBTECTMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331297 | |

| Record name | dimethyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

296266-88-1 | |

| Record name | dimethyl 2,6-dimethyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl-Substituted Analogs

- Nifedipine : The prototypical 1,4-DHP calcium channel blocker features a 2-nitrophenyl group at the 4-position. Its antihypertensive activity is attributed to the electron-withdrawing nitro group, which stabilizes the dihydropyridine ring and enhances binding to L-type calcium channels .

- Mebudipine and Dibudipine : These analogs incorporate a 3-nitrophenyl group with tert-butyl ester substitutions. Mebudipine (tert-butyl methyl ester) and dibudipine (di-tert-butyl ester) exhibit enhanced lipophilicity and prolonged duration of action compared to nifedipine due to bulky ester groups .

Heterocyclic-Substituted Analogs

- Sulfonamide-Dihydropyridine Hybrids (e.g., Compound 2a) : Derivatives like dimethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (2a) feature a nitrophenyl group paired with sulfonamide moieties, enabling multitargeted activity in Alzheimer’s disease models .

- Triazole- and Isoxazole-Substituted DHPs : Compounds such as diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate incorporate nitrogen-rich heterocycles, improving solubility and pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

Calcium Channel Blocking Activity

Solubility and Stability

- The furyl substituent in the target compound may improve solubility due to the oxygen atom’s polarity.

- Hydrolysis studies of carbamate-linked DHPs (e.g., dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) reveal susceptibility to hydrolytic cleavage under basic conditions .

Biological Activity

Dimethyl 2,6-dimethyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 296266-88-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with two carboxylate groups and a furan substituent. Its molecular formula is with a molecular weight of approximately 305.33 g/mol. The structural characteristics contribute to its biological activity, particularly in relation to calcium channel modulation.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This activity is particularly relevant in neuroprotection and cardiovascular health.

2. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various studies. It protects neuronal cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases. In models simulating ischemic conditions, the compound improved cell viability and reduced apoptosis rates compared to untreated controls .

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were comparable to established antibiotics like streptomycin . This suggests potential applications in treating bacterial infections.

4. Anti-inflammatory Properties

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential utility in managing inflammatory diseases. Its anti-inflammatory action may be linked to the modulation of specific signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Calcium Channels : The compound selectively blocks certain calcium channels (Cav1.3/Cav1.2), which may explain its neuroprotective and cardioprotective effects.

- Antioxidant Enzyme Modulation : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Neuroprotection Against Ischemia : A study involving rat models showed that administration of the compound prior to induced ischemia significantly reduced neuronal loss and improved functional recovery post-event .

- Antibacterial Efficacy : In a comparative study against multi-drug resistant strains of bacteria, the compound exhibited superior antibacterial activity compared to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this dihydropyridine derivative?

The compound can be synthesized via the Hantzsch reaction, a classic method for 1,4-dihydropyridines (1,4-DHPs). A typical protocol involves refluxing equimolar ratios of aldehyde (e.g., 5-methylfurfural), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate in ethanol. Reaction completion is indicated by a color shift to reddish-orange. Purification via recrystallization or column chromatography is recommended to isolate the product . Key parameters include solvent polarity (ethanol vs. methanol) and reaction time (1–3 hours), with yields averaging 60–75%.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C NMR : Diagnostic peaks include the NH proton (δ 6.8–7.0 ppm, broad singlet) and dihydropyridine ring protons (δ 4.5–5.5 ppm). The furyl group shows aromatic protons at δ 6.2–7.0 ppm .

- IR : Stretching vibrations for ester C=O (1690–1710 cm⁻¹) and N-H (3275–3300 cm⁻¹) confirm functional groups .

- X-ray crystallography : Provides definitive proof of the boat-shaped 1,4-DHP ring and substituent geometry (e.g., dihedral angles between furyl and pyridine moieties) .

Q. What analytical methods are used to assess purity and identify common synthetic byproducts?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like oxidized pyridine derivatives or unreacted β-ketoesters .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ at m/z 336.12 for C17H18ClNO4) and detects fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furyl or ester groups) influence calcium channel binding affinity?

- The 5-methylfuran substituent enhances lipophilicity, improving membrane permeability. Comparative studies show that bulkier groups (e.g., 4-chlorophenyl) increase binding to L-type calcium channels (IC50 = 12 nM vs. 45 nM for methylfuryl analogs) .

- Ester groups (methyl vs. ethyl) modulate solubility and metabolic stability. Methyl esters exhibit faster hydrolysis in plasma, reducing bioavailability compared to ethyl analogs .

Q. How can contradictory reports on this compound’s biological activity be resolved?

Discrepancies in IC50 values (e.g., calcium channel blockade vs. antioxidant activity) often arise from:

- Assay conditions : Variations in cell lines (HEK293 vs. CHO) or buffer pH alter ionization states .

- Stereochemical impurities : Racemic mixtures vs. enantiopure samples (e.g., S-enantiomers show 10× higher activity) .

- Oxidative degradation : 1,4-DHPs are prone to air oxidation, forming inactive pyridine derivatives. Stabilization with antioxidants (e.g., BHT) is critical during bioassays .

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C4 position on the dihydropyridine ring is most susceptible to electrophilic attack due to electron-rich character .

- Molecular docking : Models interactions with calcium channel α1 subunits (PDB: 6JP5). The furyl group’s orientation in the binding pocket correlates with binding free energy (ΔG = −9.2 kcal/mol) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (20 minutes, 80°C) and improve yields (>85%) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

- In Silico Screening : Combine QSAR models with molecular dynamics simulations to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.